3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione
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Overview
Description
3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione is an organic compound with the chemical formula C14H20O2. It is also known as 3,5-Di-tert-butyl-o-benzoquinone. This compound is characterized by its white to yellow crystalline solid appearance and a distinct odor. It is a strong oxidizing agent and is commonly used in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione can be synthesized through the oxidation of tert-butylphenol. The process typically involves the use of an oxidizing agent to convert tert-butylphenol to 3,5-Di-tert-butyl-o-benzoquinone. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other purification techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
Oxidation: Formation of higher quinone derivatives
Reduction: Formation of hydroquinone derivatives
Substitution: Formation of substituted benzoquinone derivatives
Scientific Research Applications
3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its role as an antioxidant and its effects on cellular processes.
Industry: Used in the production of certain types of batteries as a cathode material and in chemical analysis methods
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione involves its strong oxidizing properties. It can readily accept electrons from other molecules, leading to the formation of quinone derivatives. This electron transfer process is crucial in various chemical reactions and biological processes. The compound targets specific molecular pathways, including those involved in oxidative stress and cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxytoluene: A phenolic antioxidant used to prevent oxidation in food and other products.
2,6-Di-tert-butyl-4-methylphenol:
Uniqueness
3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione is unique due to its strong oxidizing properties and its ability to undergo various chemical reactions. Its structure allows for multiple functional group modifications, making it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
21243-82-3 |
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Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3,5-ditert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C14H20O3/c1-13(2,3)8-7-9(15)12(17)10(11(8)16)14(4,5)6/h7,16H,1-6H3 |
InChI Key |
ZZEAZURMWAJEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=O)C(=C1O)C(C)(C)C |
Origin of Product |
United States |
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